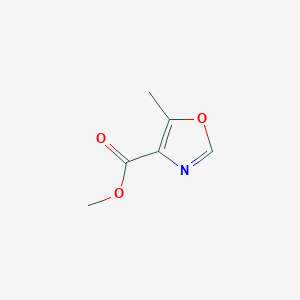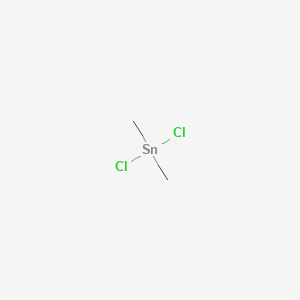
5,11-Dibromotetracene
Overview
Description
5,11-Dibromotetracene is an organic compound with the molecular formula C₁₈H₁₀Br₂. It belongs to the family of tetracenes, which are polycyclic aromatic hydrocarbons composed of four linearly fused benzene rings. The presence of bromine atoms at the 5 and 11 positions of the tetracene backbone imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dibromotetracene typically involves the bromination of tetracene. One common method is the direct bromination of tetracene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled conditions to ensure selective bromination at the 5 and 11 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5,11-Dibromotetracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cyclopentannulation: This reaction involves the formation of cyclopentane rings on the tetracene backbone, leading to the synthesis of cyclopentannulated tetracenes.
Cyclodehydrogenation: This reaction results in the formation of contorted aromatic structures with unique electronic properties.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Solvents: Chloroform, carbon tetrachloride
Catalysts: Palladium complexes for cross-coupling reactions
Reaction Conditions: Controlled temperature and inert atmosphere
Major Products
5,11-Diaryl-substituted Tetracenes: Formed through Suzuki-Miyaura cross-coupling reactions.
Cyclopentannulated Tetracenes: Formed through cyclopentannulation reactions.
Contorted Aromatic Structures: Formed through cyclodehydrogenation reactions.
Scientific Research Applications
5,11-Dibromotetracene has diverse applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Optoelectronic Devices: Employed in the development of materials with unique optical and electronic properties for use in sensors and photovoltaic cells.
Organic Synthesis: Serves as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and other functionalized tetracenes.
Mechanism of Action
The mechanism of action of 5,11-Dibromotetracene in its applications is primarily related to its electronic structure and the presence of bromine atoms. The bromine atoms can participate in various chemical reactions, enabling the formation of new bonds and functional groups. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials .
Comparison with Similar Compounds
Similar Compounds
5,12-Dibromonaphthacene: Similar in structure but with bromine atoms at different positions.
5,11-Dichlorotetracene: Chlorine atoms instead of bromine atoms at the 5 and 11 positions.
Tetracene: The parent compound without any halogen substituents.
Uniqueness
5,11-Dibromotetracene is unique due to the specific positioning of bromine atoms, which imparts distinct electronic and chemical properties. This positioning allows for selective functionalization and the formation of various derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
5,11-dibromotetracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWRSJBGNYEICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Br)C=C4C=CC=CC4=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624627 | |
| Record name | 5,11-Dibromotetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40577-78-4 | |
| Record name | 5,11-Dibromotetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


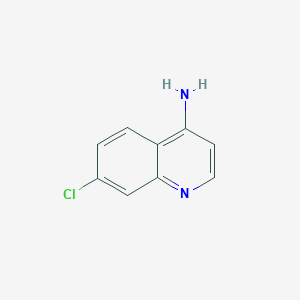
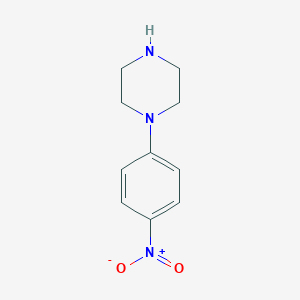
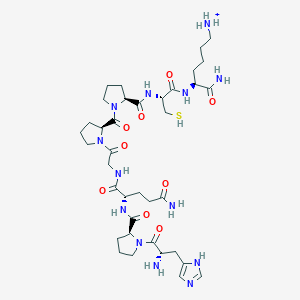
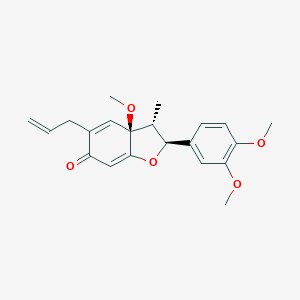
![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)
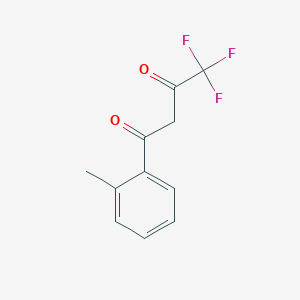
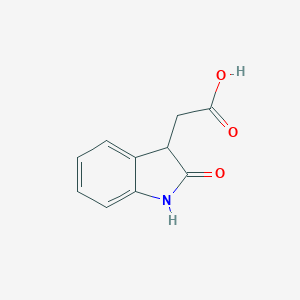
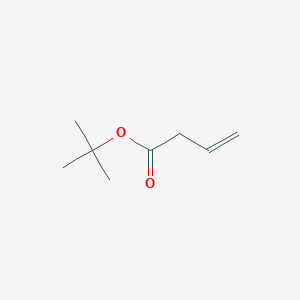
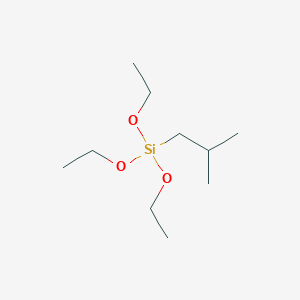
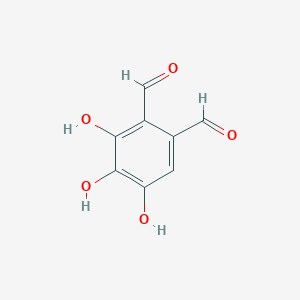
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

